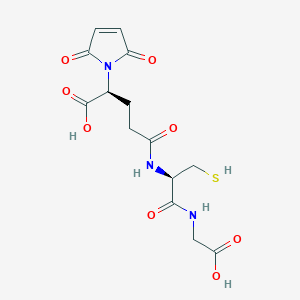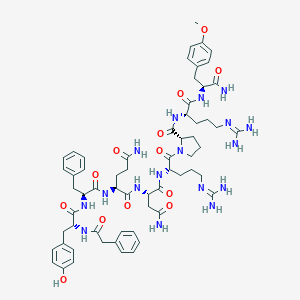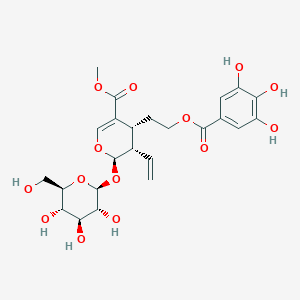![molecular formula C20H24N2O3 B238389 N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry for their diverse range of properties and functions. MPAA has been found to have several unique properties that make it a promising candidate for a variety of applications, including its ability to selectively bind to certain proteins and its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is complex and involves several steps. The compound has been found to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This process is mediated by the formation of a covalent bond between this compound and the target protein, which leads to its degradation. The exact mechanism of this process is still under investigation, but several studies have suggested that it involves the formation of reactive intermediates that are capable of damaging the target protein.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. The compound has been found to selectively bind to certain proteins, leading to their degradation. This process has been found to be effective against several types of cancer, as well as other diseases that are characterized by the overexpression of certain proteins. This compound has also been found to have other effects, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively bind to certain proteins, which makes it a powerful tool for studying the function of these proteins. However, the complex synthesis of this compound and its potential toxicity limit its use in some experiments. Additionally, the mechanism of action of this compound is still being studied, which limits its use in some applications.
Direcciones Futuras
There are several future directions for research on N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. One of the most promising areas is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment. Additionally, this compound has potential applications in other areas, such as drug development and the study of protein function. Further research is needed to fully explore the potential of this compound and to develop new applications for it.
Métodos De Síntesis
The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is a complex process that involves several steps. One of the key steps is the reaction of 2-methoxy-4-nitroaniline with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with pentanoyl chloride to produce the final product, this compound. The synthesis of this compound has been extensively studied, and several variations of the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been used extensively in scientific research for several applications. One of the most promising areas of research is its potential as an anti-cancer agent. This compound has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This mechanism of action has been found to be effective against several types of cancer, including breast, lung, and prostate cancer.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-10-19(23)22-17-12-11-16(14-18(17)25-2)21-20(24)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
LSZYWPOXEPSCIF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)


![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)